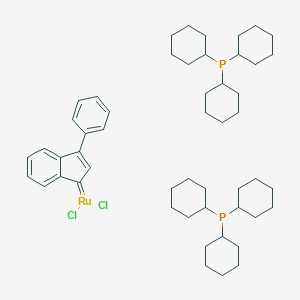

(3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II)dichloride

Vue d'ensemble

Description

(3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II)dichloride is a ruthenium-based compound known for its application in metathesis reactions. It is a complex organometallic compound with the molecular formula C51H76Cl2P2Ru and a molecular weight of 923.09 g/mol . This compound is often used as a catalyst in various chemical reactions due to its stability and efficiency.

Méthodes De Préparation

The synthesis of (3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II)dichloride typically involves the reaction of ruthenium trichloride with tricyclohexylphosphine and 3-phenyl-1H-inden-1-one. The reaction is carried out in a suitable solvent such as dichloromethane under an inert atmosphere . The product is then purified using column chromatography to obtain the desired compound in high purity.

Analyse Des Réactions Chimiques

(3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II)dichloride is primarily known for its role in metathesis reactions, particularly olefin metathesis. It can undergo various types of reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state species.

Substitution: Ligand substitution reactions can occur, where the tricyclohexylphosphine ligands are replaced by other ligands.

Addition: The compound can participate in addition reactions with various substrates.

Common reagents used in these reactions include dichloromethane, ethyl acetate, and hexane . The major products formed depend on the specific reaction conditions and substrates used.

Applications De Recherche Scientifique

(3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II)dichloride has a wide range of applications in scientific research:

Chemistry: It is widely used as a catalyst in olefin metathesis reactions, which are important in the synthesis of polymers, pharmaceuticals, and fine chemicals.

Medicine: Research is ongoing to explore its use in medicinal chemistry for the synthesis of complex molecules.

Mécanisme D'action

The mechanism of action of (3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II)dichloride involves the coordination of the ruthenium center with the olefin substrates. This coordination facilitates the breaking and forming of carbon-carbon double bonds, leading to the desired metathesis products. The tricyclohexylphosphine ligands play a crucial role in stabilizing the ruthenium center and enhancing its catalytic activity .

Comparaison Avec Des Composés Similaires

Similar compounds to (3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II)dichloride include:

Grubbs’ Catalyst: Another ruthenium-based catalyst used in olefin metathesis, known for its high efficiency and stability.

Hoveyda-Grubbs Catalyst: A modified version of Grubbs’ catalyst with improved stability and activity.

Schrock’s Catalyst: A molybdenum-based catalyst used in metathesis reactions, known for its high reactivity.

The uniqueness of this compound lies in its specific ligand structure, which provides a balance of stability and reactivity, making it highly effective in various catalytic applications .

Activité Biologique

(3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II)dichloride, often referred to as Ru-PH, is a complex organometallic compound with significant implications in both synthetic chemistry and potential biological applications. This compound, characterized by its unique molecular structure, has been primarily studied for its catalytic properties in olefin metathesis reactions. However, emerging research indicates that it may also possess notable biological activities, warranting a detailed examination of its mechanisms and effects.

Molecular Characteristics:

| Property | Value |

|---|---|

| Molecular Formula | C51H76Cl2P2Ru |

| Molecular Weight | 923.09 g/mol |

| CAS Number | 250220-36-1 |

| IUPAC Name | dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane |

Structural Features:

The compound features a ruthenium center coordinated by two tricyclohexylphosphine ligands and a phenylindenylidene moiety, which plays a crucial role in its reactivity and potential biological interactions.

Target Pathways

The primary biological activity of Ru-PH is linked to its ability to participate in metathesis reactions. In biological contexts, this can relate to the modification of lipid membranes or the synthesis of biologically relevant compounds.

Mode of Action

The compound facilitates the ring-closing metathesis of dienes, which can lead to the formation of cyclic structures that may have therapeutic implications. The interaction with cellular targets potentially alters lipid metabolism or influences signaling pathways associated with cell proliferation and apoptosis.

Anticancer Potential

Recent studies have explored the anticancer properties of Ru-PH, particularly in relation to breast cancer cell lines. The compound has shown promise in inducing apoptosis in MDA-MB-231 cells, a model for triple-negative breast cancer. This effect appears to be mediated through the generation of reactive oxygen species (ROS), leading to oxidative stress and subsequent activation of apoptotic pathways.

Case Study: MDA-MB-231 Cell Line

A study demonstrated that treatment with Ru-PH resulted in:

- Increased ROS production.

- Upregulation of pro-apoptotic markers such as Caspase-3.

- Downregulation of survival signals.

Cytotoxicity and Selectivity

The cytotoxic effects of Ru-PH were compared against various cancer cell lines, revealing a selective toxicity profile that favors malignant cells over normal cells. This selectivity is crucial for minimizing side effects in potential therapeutic applications.

Summary of Key Studies

Propriétés

IUPAC Name |

dichloro-(3-phenylinden-1-ylidene)ruthenium;tricyclohexylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C18H33P.C15H10.2ClH.Ru/c2*1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-2-6-12(7-3-1)15-11-10-13-8-4-5-9-14(13)15;;;/h2*16-18H,1-15H2;1-9,11H;2*1H;/q;;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZAFZWUWHHFWOK-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C=C1)C2=CC(=[Ru](Cl)Cl)C3=CC=CC=C32 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H76Cl2P2Ru | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

923.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

250220-36-1 | |

| Record name | (3-Phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(IV) Dichloride Tetrahydrofuran Adduct | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.105.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Dichloro-(3-phenyl-1H-inden-1-ylidene)bis(tricyclohexylphosphine)ruthenium(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.